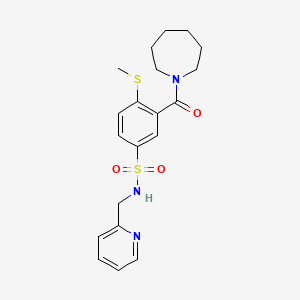
1-(4-fluorophenyl)-N-(3-phenylpropyl)methanesulfonamide
説明
1-(4-fluorophenyl)-N-(3-phenylpropyl)methanesulfonamide, commonly known as FPPP, is a chemical compound that belongs to the class of amphetamines. It was first synthesized in the 1960s and has been used in scientific research as a tool to study the central nervous system.
作用機序
FPPP acts as a releasing agent for dopamine, norepinephrine, and serotonin. It enters the presynaptic neuron and causes the release of these neurotransmitters into the synaptic cleft, leading to increased neurotransmission.
Biochemical and Physiological Effects:
FPPP has been shown to have stimulant effects on the central nervous system. It can increase heart rate, blood pressure, and body temperature. FPPP has also been shown to increase locomotor activity and induce hyperactivity in animals.
実験室実験の利点と制限
FPPP has been used as a tool to study the central nervous system and the effects of amphetamines on behavior and cognition. However, it is important to note that FPPP is a controlled substance and must be used in compliance with all applicable laws and regulations.
将来の方向性
There are several future directions for research involving FPPP. One area of interest is the potential use of FPPP as a treatment for attention deficit hyperactivity disorder (ADHD). Another area of interest is the development of new drugs that target the same neurotransmitter systems as FPPP but with fewer side effects. Additionally, further research is needed to fully understand the long-term effects of FPPP on the central nervous system.
科学的研究の応用
FPPP has been used in scientific research as a tool to study the central nervous system. It has been shown to have stimulant properties and can increase the release of dopamine, norepinephrine, and serotonin in the brain. FPPP has also been used to study the effects of amphetamines on behavior and cognition.
特性
IUPAC Name |
1-(4-fluorophenyl)-N-(3-phenylpropyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c17-16-10-8-15(9-11-16)13-21(19,20)18-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11,18H,4,7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSIGGFSHUVNLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNS(=O)(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(3-phenylpropyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-dichloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4853904.png)
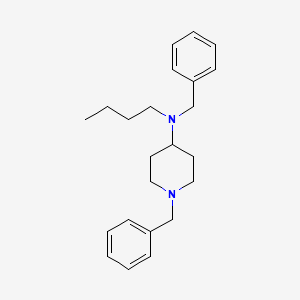
![3-(2-furylmethyl)-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-4(3H)-quinazolinone](/img/structure/B4853916.png)

![4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide](/img/structure/B4853925.png)
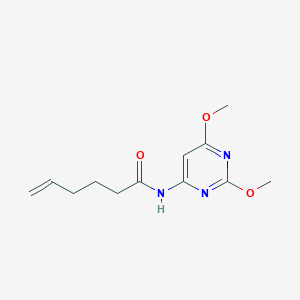

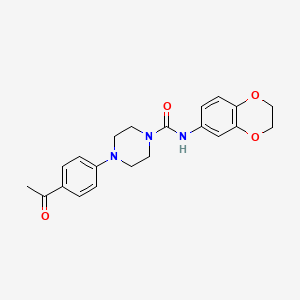
![N-[4-(4-morpholinyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4853941.png)
![4-(benzylsulfonyl)benzyl N-[(4-nitrophenyl)sulfonyl]glycinate](/img/structure/B4853947.png)
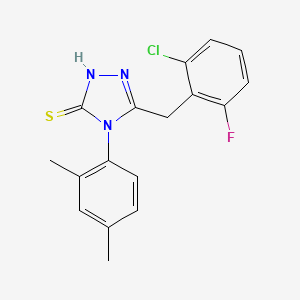
![1-(4-bromophenyl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4853958.png)
![ethyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4853968.png)
